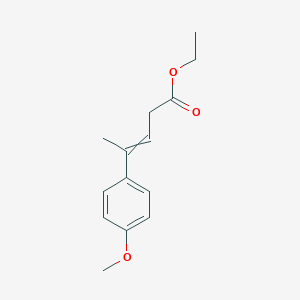

Ethyl 4-(4-methoxyphenyl)pent-3-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

654640-39-8 |

|---|---|

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

ethyl 4-(4-methoxyphenyl)pent-3-enoate |

InChI |

InChI=1S/C14H18O3/c1-4-17-14(15)10-5-11(2)12-6-8-13(16-3)9-7-12/h5-9H,4,10H2,1-3H3 |

InChI-Schlüssel |

FTKQTFTWWVHBKM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC=C(C)C1=CC=C(C=C1)OC |

Herkunft des Produkts |

United States |

Fundamental Reactivity Patterns of α,β Unsaturated Esters

The reactivity of α,β-unsaturated esters is dominated by the electronic interplay between the alkene and the ester functional groups. This conjugation creates a delocalized π-system, resulting in two electrophilic sites: the carbonyl carbon and the β-carbon. jove.comfiveable.mewikipedia.org This electronic feature dictates their participation in two primary types of reactions: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon. jove.comjove.com

Conjugate Addition: Often referred to as Michael addition, this is a hallmark reaction of α,β-unsaturated systems. beilstein-journals.orgnih.gov Weaker nucleophiles, such as organocuprates, amines, and thiols, preferentially attack the β-carbon, leading to the formation of a stabilized enolate intermediate which is subsequently protonated. jove.comjove.com The thermodynamic stability of the resulting product, where the strong carbon-oxygen double bond is retained, often favors this pathway. jove.com

Cycloaddition Reactions: The carbon-carbon double bond in α,β-unsaturated esters can also participate in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic systems. For instance, they can act as dipolarophiles in [3+2] cycloadditions and as dienophiles in the Diels-Alder [4+2] cycloaddition, leading to the formation of five- and six-membered rings, respectively. acs.orgrsc.org Photochemical [2+2] cycloadditions with alkenes are also a known transformation for these substrates, yielding cyclobutane (B1203170) derivatives. youtube.com

| Reaction Type | Description | Resulting Structure |

| Conjugate Addition | Nucleophilic attack at the β-carbon of the conjugated system. | β-substituted ester |

| Diels-Alder Reaction | [4+2] cycloaddition with a conjugated diene. | Substituted cyclohexene |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole. | Five-membered heterocycle |

| [2+2] Cycloaddition | Photochemically induced reaction with an alkene. | Substituted cyclobutane |

The Role of Aromatic Substituents in Modulating Chemical Behavior

The presence and nature of substituents on the aromatic ring significantly influence the reactivity of the entire conjugated system. These effects are broadly categorized as inductive and resonance effects. numberanalytics.comlasalle.eduucsb.edu

Inductive Effects: This effect is transmitted through the sigma bonds and arises from the electronegativity difference between atoms. ucsb.edu Electron-withdrawing groups decrease electron density on the aromatic ring, while electron-donating groups increase it. numberanalytics.com

Resonance Effects: This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. numberanalytics.comlasalle.edu Substituents with lone pairs or π-bonds can donate or withdraw electron density through the π-system. lasalle.edu

The 4-methoxyphenyl (B3050149) group in Ethyl 4-(4-methoxyphenyl)pent-3-enoate is a classic example of an electron-donating group. The methoxy (B1213986) group (-OCH₃) exerts a weak electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. However, its electron-donating resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic ring, is significantly more dominant. lasalle.edulibretexts.org This increased electron density on the aromatic ring can influence the reactivity of the remote α,β-unsaturated ester moiety.

| Substituent Effect | Description | Impact of 4-Methoxyphenyl Group |

| Inductive Effect | Polarization of σ-bonds due to electronegativity differences. | Weakly electron-withdrawing. |

| Resonance Effect | Delocalization of π-electrons between the substituent and the aromatic ring. | Strongly electron-donating. |

Significance of Ethyl 4 4 Methoxyphenyl Pent 3 Enoate Within the Scope of Conjugated Systems

Ethyl 4-(4-methoxyphenyl)pent-3-enoate serves as an exemplary scaffold to study the transmission of electronic effects in extended conjugated systems. The electron-donating nature of the 4-methoxyphenyl (B3050149) group enhances the electron density throughout the π-system, including the β-carbon of the unsaturated ester. This can modulate the susceptibility of the β-carbon to nucleophilic attack in conjugate addition reactions.

The structural motif of an aryl-substituted pentenoate ester is a recurring theme in various areas of chemical research. While specific studies on this compound are not extensively documented, the broader class of related compounds is of considerable interest. These structures can be seen as precursors and building blocks for more complex molecular architectures, including those with potential biological activity. nih.gov

Overview of Research Trajectories for Aryl Substituted Pentenoate Esters

Established Synthetic Pathways to this compound

The foundational methods for constructing this compound often rely on robust and well-understood reaction sequences, starting from readily available precursors.

Strategic Elaboration from Unsaturated Alcohol Precursors (e.g., 3-(4-Methoxyphenyl)-but-1-en-3-ol)

A direct and effective route to this compound involves the carbonylation of unsaturated tertiary alcohols. Specifically, the reaction of 3-(4-Methoxyphenyl)-but-1-en-3-ol with carbon monoxide and ethanol, in the presence of a palladium chloride catalyst, yields the target ester. google.com This process, a type of hydroalkoxycarbonylation, efficiently transforms the allyl alcohol moiety into the desired α,β-unsaturated ester framework.

A patent describes the synthesis where 3-(4-Methoxyphenyl)-but-1-en-3-ol is reacted under pressure with carbon monoxide and ethanol. google.com This reaction resulted in a 40% yield of this compound. google.com The methodology is not limited to this specific substrate and has been applied to a variety of other unsaturated alcohols to produce the corresponding esters. google.com

Table 1: Synthesis of this compound from an Unsaturated Alcohol Precursor google.com

| Starting Material | Reagents | Catalyst | Product | Yield |

| 3-(4-Methoxyphenyl)-but-1-en-3-ol | Ethanol, Carbon Monoxide | Palladium Chloride | This compound | 40% |

This approach is part of a broader class of reactions where unsaturated alcohols are converted to esters. google.comgoogle.com Generally, these transformations require a catalyst, often based on transition metals like palladium, to facilitate the addition of carbon monoxide and an alcohol across a double or triple bond. google.com

Esterification and Transesterification Approaches to β-Ketoesters and Related Structures

β-Ketoesters are crucial intermediates in organic synthesis, serving as versatile building blocks for more complex molecules, including conjugated systems. rsc.orgucc.ie The modification of these structures through esterification and, more commonly, transesterification, is a key strategy. rsc.orgrsc.org Direct transesterification is often preferred as it avoids the need to generate intermediate carboxylic acids, which can be unstable and prone to decarboxylation. rsc.orgucc.ie

The transesterification of β-ketoesters can be catalyzed by a variety of agents, including acids, bases, and enzymes, allowing for transformations under mild conditions with good functional group tolerance. rsc.orgucc.ie

Acid Catalysis : Lewis acids such as arylboronic acids, particularly those with electron-withdrawing groups, have proven effective. ucc.ie For instance, 3-nitrobenzeneboronic acid can catalyze the transesterification of β-ketoesters with a range of alcohols, including primary, secondary, and benzylic types. ucc.ie

Base Catalysis : Organic bases like 4-(Dimethylamino)pyridine (4-DMAP) are also used as catalysts for these transformations. rsc.org

Enzymatic Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), offer a mild and often highly selective method for the transesterification of β-ketoesters, which is particularly useful for the synthesis of optically active compounds. google.com

Table 2: Selected Catalytic Systems for the Transesterification of β-Ketoesters

| Catalyst Type | Example Catalyst | Substrate Scope | Reference |

| Lewis Acid | 3-Nitrobenzeneboronic acid | Primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols | ucc.ie |

| Organic Base | 4-(Dimethylamino)pyridine (4-DMAP) | Primary and secondary alcohols | rsc.org |

| Enzyme | Candida antarctica lipase B (CALB) | Racemic alcohols (for kinetic resolution) | google.com |

The synthesis of β-ketoesters themselves can be achieved through various methods, such as the reaction of ketones with reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base. nih.gov These methods provide access to the β-ketoester core structure, which can then be further elaborated. nih.gov

Advanced Catalytic Approaches in the Synthesis of Aryl-Substituted Unsaturated Esters

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve high levels of efficiency, selectivity, and complexity in the construction of molecules like aryl-substituted unsaturated esters.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck-Type Alkenylation)

The Heck reaction and its variants are powerful tools for forming carbon-carbon bonds, particularly for the arylation of alkenes. mdpi.com This palladium-catalyzed reaction is widely used to synthesize aryl-substituted unsaturated compounds. mdpi.comresearchgate.net In the context of synthesizing structures related to this compound, a Heck-type alkenylation could involve coupling an aryl halide (or triflate) with an appropriate alkene ester.

The regioselectivity of the Heck reaction can be controlled through the use of directing groups. researchgate.net For example, a free carboxylic acid group on the alkene substrate can direct the palladium catalyst to activate a specific C-H bond, leading to a desired regioisomer. researchgate.net This strategy has been employed in the synthesis of 4-aryl-3-butenoic acids. researchgate.net

The scope of these cross-coupling reactions is broad, with applications in the synthesis of complex heterocyclic structures and polycyclic aromatic hydrocarbons. mdpi.combeilstein-journals.org The development of metallaphotoredox strategies, which combine transition metal catalysis with photoredox catalysis, has further expanded the possibilities for C(sp³)-C(sp³) cross-coupling, although this is more relevant to saturated analogues. thieme-connect.de

Regio- and Stereoselective Formation via Novel Catalytic Systems

Achieving control over the position (regioselectivity) and geometry (stereoselectivity) of the double bond is a critical challenge in the synthesis of unsaturated esters. Novel catalytic systems have been developed to address this.

For instance, rhodium-phosphite catalysts can mediate tandem double-bond migration and conjugate addition reactions. nih.gov This allows for the synthesis of β-aryl-substituted aliphatic esters from unsaturated esters and arylborates, where the catalyst first isomerizes the double bond into conjugation with the ester group and then facilitates the 1,4-addition of the aryl nucleophile. nih.gov

The stereoselective synthesis of specific isomers, such as (Z)-α-aryl-α,β-unsaturated esters, can be achieved through methods like the dehydration of α-hydroxyesters using triflic anhydride (B1165640) and pyridine. nih.gov Furthermore, the regioselectivity of Heck-type arylations can be dramatically influenced by the reaction conditions and catalyst system. A notable example is the use of a Pd-DPPP catalyst in an ionic liquid, which preferentially leads to α-arylation of unsaturated alcohols, in contrast to the more common β-arylation. nih.gov

Asymmetric Synthesis of Chiral Analogues and Intermediates

The synthesis of chiral molecules is of paramount importance, and several asymmetric strategies have been developed for producing chiral analogues and intermediates of unsaturated esters.

Asymmetric Conjugate Addition/Reduction : Chiral copper-phosphine catalysts have been successfully used for the asymmetric conjugate reduction of α,β-unsaturated esters. acs.org Similarly, copper hydride (CuH) catalysis enables the direct enantioselective synthesis of β-chiral amides from α,β-unsaturated carboxylic acids, which are closely related structures. nih.gov

Asymmetric Aldol (B89426) Reactions : Chiral diamines can catalyze highly efficient asymmetric aldol reactions between α,β-unsaturated ketoesters and ketones, yielding β-hydroxy carbonyl compounds with excellent enantioselectivity. mdpi.com

Desymmetrization Reactions : An enantioselective palladium-catalyzed Heck–Matsuda reaction has been used for the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. beilstein-journals.org This provides access to chiral 4-aryl-γ-lactams, which are cyclic analogues of the target structure. beilstein-journals.org

Chiral Intermediates : The use of chiral α,β-unsaturated acylammonium intermediates, generated from unsaturated acid chlorides and chiral isothiourea catalysts, allows for organocascade processes that can rapidly build complex, stereochemically defined cyclopentanes. nih.gov

These advanced catalytic methods provide powerful pathways to chiral building blocks and complex molecules that would be difficult to access through more traditional synthetic routes. acs.orgnih.govmdpi.combeilstein-journals.orgnih.gov

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound requires careful control over chemoselectivity and regioselectivity to ensure the formation of the desired product and to minimize the formation of isomers and byproducts.

Chemoselectivity: In the context of the Wittig reaction, the phosphorus ylide is highly chemoselective for aldehydes and ketones over other carbonyl functionalities like esters. libretexts.org This is a crucial aspect when more complex substrates containing multiple functional groups are used. The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which is generally stable and can be separated from the desired alkene product through chromatographic methods. umass.edu

Regioselectivity and Stereoselectivity:

In the Heck reaction , the regioselectivity of the addition of the aryl group to the alkene is a critical factor. The reaction of an aryl halide with a monosubstituted alkene typically results in the aryl group adding to the less substituted carbon of the double bond. The stereoselectivity of the Heck reaction often favors the formation of the trans or (E)-isomer of the resulting disubstituted alkene. nih.gov For the synthesis of this compound, the reaction would need to be optimized to ensure the desired regiochemical outcome, leading to the β,γ-unsaturated ester.

In the Wittig reaction , the stereochemistry of the resulting alkene (E/Z isomerism) is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, such as the one derived from ethyl bromoacetate, generally lead to the formation of the (E)-isomer as the major product. webassign.net This is due to the thermodynamic stability of the intermediates in the reaction mechanism. Non-stabilized ylides, on the other hand, tend to favor the (Z)-isomer. Therefore, by selecting the appropriate ylide, a degree of control over the stereochemical outcome can be exerted.

The Claisen rearrangement is a concerted pericyclic reaction, and its stereoselectivity is governed by the Woodward-Hoffmann rules, proceeding through a highly ordered cyclic transition state, often a chair-like conformation. wikipedia.orgorganic-chemistry.org This leads to a predictable and often high degree of stereocontrol in the product.

Electrophilic and Nucleophilic Reactivity at the Unsaturated System

The conjugated system of the double bond and the carbonyl group in this compound is the primary site of its electrophilic and nucleophilic reactivity. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nsf.gov In the context of this compound, the β-carbon of the α,β-unsaturated ester system is the electrophilic site (the Michael acceptor) that can react with a wide range of nucleophiles (Michael donors). The general mechanism involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate intermediate.

The scope of Michael donors that could potentially react with this compound is broad. Soft nucleophiles are generally preferred for conjugate addition. Examples of potential nucleophiles and the expected products are detailed in the table below.

| Michael Donor (Nucleophile) | Product of Michael Addition | Reaction Conditions/Catalyst |

| Diethyl malonate | Diethyl 2-(1-(4-methoxyphenyl)-3-oxopentyl)malonate | Basic catalyst (e.g., NaOEt) |

| Nitromethane | Ethyl 4-(4-methoxyphenyl)-3-(nitromethyl)pentanoate | Base (e.g., DBU) |

| Thiophenol | Ethyl 4-(4-methoxyphenyl)-3-(phenylthio)pentanoate | Base (e.g., Et3N) |

| Organocuprates (e.g., (CH₃)₂CuLi) | Ethyl 3,4-dimethyl-4-(4-methoxyphenyl)pentanoate | Aprotic solvent (e.g., THF) |

| Enolates (from ketones) | 1,5-dicarbonyl compounds | Base (e.g., LDA) |

Research on related compounds, such as ethyl cinnamate (B1238496), has shown that phospha-Michael additions can occur with secondary phosphine (B1218219) oxides under solvent-free conditions, sometimes requiring heat. nih.gov This suggests that similar reactions could be possible with this compound, expanding the scope to P-nucleophiles.

The double bond in this compound can potentially participate as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction would involve the reaction of the double bond with a conjugated diene to form a six-membered ring. However, the reactivity of the double bond in this specific compound as a dienophile is influenced by several factors. It is a tetrasubstituted and relatively electron-rich double bond due to the presence of the methoxy-substituted phenyl group, which may decrease its reactivity towards electron-rich dienes.

For less activated alkenes, Diels-Alder reactions can sometimes be facilitated by Lewis acid catalysis or by using high temperatures. frontiersin.org The table below outlines potential dienes for a Diels-Alder reaction with this compound.

| Diene | Expected Cycloadduct | Potential Reaction Conditions |

| 1,3-Butadiene | Ethyl 1-(4-methoxyphenyl)-4-methylcyclohex-3-ene-1-carboxylate | High temperature and pressure |

| Cyclopentadiene | Ethyl 2-(4-methoxyphenyl)-2-methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Moderate temperature |

| Danishefsky's diene | Functionalized cyclohexenone derivative | Lewis acid catalysis (e.g., ZnCl₂) |

It is worth noting that for some substrates, the Diels-Alder reaction can be in competition with other processes like polymerization, especially in the presence of acidic catalysts.

Intramolecular Cyclization Reactions and Rearrangements

The structure of this compound also allows for various intramolecular reactions, leading to the formation of cyclic structures. These reactions are valuable for the synthesis of complex molecular architectures.

The Nazarov cyclization is a 4π-electrocyclic reaction that converts divinyl ketones into cyclopentenone derivatives, typically under acidic conditions. stackexchange.com While this compound is not a divinyl ketone, a related substrate derived from it could potentially undergo a Nazarov-type cyclization. For instance, if the ethyl ester group were converted to a vinyl ketone moiety, the resulting divinyl ketone could cyclize.

The general mechanism of the Nazarov cyclization involves the generation of a pentadienyl cation upon protonation or activation by a Lewis acid, followed by a conrotatory 4π-electrocyclization to form a cyclopentenyl cation. Subsequent elimination of a proton yields the cyclopentenone product. frontiersin.org The regioselectivity of the cyclization can be an issue if the side chains have similar substitution patterns. frontiersin.org

Oxidative coupling reactions could potentially occur at two main sites in the this compound molecule: the electron-rich aromatic ring and the unsaturated system. Intramolecular oxidative coupling could lead to the formation of polycyclic systems. For example, phenolic oxidative coupling is a well-known method for constructing carbon-carbon and carbon-oxygen bonds. Although the current substrate has a methoxy (B1213986) group instead of a hydroxyl group, demethylation to the corresponding phenol (B47542) followed by oxidation could initiate such a cyclization.

Intermolecular oxidative coupling of the double bond is also a possibility, potentially leading to dimers or polymers. The specific products would depend on the oxidant and reaction conditions used.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The Michael addition reactivity of this compound makes it a suitable substrate for annulation processes like the Robinson annulation.

A classic Robinson annulation sequence involves a Michael addition followed by an intramolecular aldol condensation. For this compound, this would entail its reaction with an enolate (e.g., from cyclohexanone) to form a 1,5-dicarbonyl-like intermediate (after hydrolysis of the ester). This intermediate could then undergo an intramolecular aldol condensation to form a new six-membered ring, resulting in a polycyclic framework.

The following table outlines a hypothetical Robinson annulation sequence with cyclohexanone (B45756).

| Step | Reaction | Intermediate/Product |

| 1 | Michael Addition | Enolate of cyclohexanone adds to this compound |

| 2 | Hydrolysis | The ester group is hydrolyzed to a carboxylic acid |

| 3 | Decarboxylation | The resulting β-keto acid decarboxylates upon heating |

| 4 | Aldol Condensation | Intramolecular aldol reaction of the 1,5-diketone |

| 5 | Dehydration | Elimination of water to form the final α,β-unsaturated ketone |

This sequence would lead to the formation of a functionalized octahydronaphthalene derivative.

Mechanistic Investigations and Reaction Pathways of this compound

Information on related but structurally distinct compounds, such as ethyl 3-(4-methoxyphenyl)prop-2-enoate and other derivatives of phenylpropanoic acid, is more common. nih.govnih.gov These studies often detail synthesis methods, structural characterization, and in some cases, investigations into their biological activities or use as precursors in larger synthetic pathways. For instance, research on similar chalcone-like structures has explored their synthesis and stereochemistry. nih.gov Additionally, general methodologies for enantioselective reactions, such as Michael additions, have been developed for related classes of compounds, often employing supported catalysts to achieve high stereocontrol. amazonaws.com

However, the specific data required to populate the detailed subsections of the requested article on this compound could not be located. This includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the structural analysis of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, a comprehensive picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound provide the fundamental chemical shift and coupling constant data necessary for initial structural assignment. Analysis of a synthesized sample, presumed to be the (Z)-isomer, in deuterated chloroform (B151607) (CDCl₃) offers characteristic signals corresponding to each unique proton and carbon environment within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets, indicative of an AA'BB' spin system. The methoxy group protons present as a sharp singlet, while the ethyl ester moiety is characterized by a quartet and a triplet. The olefinic proton and the protons of the methylene (B1212753) and methyl groups attached to the double bond exhibit chemical shifts and multiplicities that are crucial for confirming the core pent-3-enoate structure.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for all carbon atoms. The carbonyl carbon of the ester is readily identified by its characteristic downfield shift. The olefinic carbons, aromatic carbons, and the carbons of the methoxy and ethyl groups all resonate at distinct frequencies, allowing for a complete carbon skeleton assignment.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Ethyl 4-(4-methoxyphenyl)pent-3-enoate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.18 | d | 2H | Ar-H |

| 6.86 | d | 2H | Ar-H |

| 5.86 | s | 1H | C=CH |

| 4.14 | q | 2H | OCH₂CH₃ |

| 3.81 | s | 3H | OCH₃ |

| 3.16 | s | 2H | CH₂C=O |

| 2.14 | s | 3H | CH₃C=C |

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Ethyl 4-(4-methoxyphenyl)pent-3-enoate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.6 | C=O |

| 158.8 | Ar-C (quaternary) |

| 156.4 | C=CH |

| 134.1 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 116.7 | C=CH |

| 113.7 | Ar-CH |

| 60.5 | OCH₂CH₃ |

| 55.2 | OCH₃ |

| 42.1 | CH₂C=O |

| 24.9 | CH₃C=C |

To definitively establish the bonding framework and through-space correlations, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation is observed between the quartet of the ethoxy methylene group (OCH₂) and the triplet of its methyl group (CH₃), confirming the ethyl ester functionality. The absence of other significant correlations supports the assignments of the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct one-bond proton-carbon (¹H-¹³C) correlations. This technique allows for the unambiguous assignment of each protonated carbon by correlating the proton shifts with their directly attached carbon atoms. For instance, the olefinic proton signal at 5.86 ppm correlates with the carbon signal at 116.7 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations, which helps to piece together the entire molecular structure. Key HMBC correlations for this compound include:

Correlations from the methylene protons (3.16 ppm) to the carbonyl carbon (171.6 ppm) and the olefinic carbons (156.4 and 116.7 ppm).

Correlations from the vinyl-methyl protons (2.14 ppm) to the olefinic carbons, confirming their attachment to the double bond.

Correlations from the aromatic protons to the various aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry (e.g., E/Z isomerism). There is no NOESY data available in the public domain for this compound.

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to probe dynamic processes such as conformational exchange or restricted rotation. Such studies could potentially provide information on the rotational barrier around the C-C single bonds or the conformational flexibility of the ethyl ester group. At present, there are no published dynamic NMR studies specifically for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.

FTIR spectroscopy is a powerful technique for identifying the functional groups in this compound. The spectrum is characterized by several key absorption bands:

C=O Stretch: A strong absorption band is observed around 1715 cm⁻¹. This frequency is indicative of an α,β-unsaturated ester. The conjugation of the carbonyl group with the C=C double bond lowers the stretching frequency compared to a saturated ester (typically 1735-1750 cm⁻¹).

C=C Stretch: A band corresponding to the carbon-carbon double bond stretch is present in the region of 1600-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester and the ether linkages are typically found in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The methoxyphenyl group gives rise to characteristic aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹, as well as C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Key FTIR Absorption Bands for (Z)-Ethyl 4-(4-methoxyphenyl)pent-3-enoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2978 | Medium | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (conjugated ester) |

| 1607 | Strong | C=C stretch (aromatic/olefinic) |

| 1511 | Strong | C=C stretch (aromatic) |

| 1247 | Strong | C-O stretch (ether/ester) |

| 1177 | Strong | C-O stretch (ether/ester) |

| 1036 | Medium | C-O stretch |

Information regarding the Raman spectroscopy of this compound is not available in the reviewed scientific literature.

The study of intermolecular interactions, such as hydrogen bonding, often involves analyzing shifts in vibrational frequencies (e.g., the C=O stretch in FTIR) upon changes in concentration, solvent, or physical state (solid vs. solution). While the carbonyl oxygen of the ester and the oxygen of the methoxy group could potentially act as hydrogen bond acceptors, there are no specific studies in the available literature that investigate the intermolecular interactions or hydrogen bonding networks of this compound.

Analysis of Charge-Transfer Interactions through Vibrational Modes

The vibrational properties of molecules containing a methoxyphenyl group attached to a conjugated system, like an enoate, are influenced by intramolecular charge-transfer (ICT) interactions. In analogous compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate, the methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group, while the ethyl pent-3-enoate moiety can function as an electron-accepting group. researchgate.net This donor-acceptor arrangement facilitates the delocalization of π-electrons across the molecule.

The vibrational spectra, particularly Infrared (IR) and Raman, are sensitive to these electronic effects. The stretching vibrations of the ethylenic bridge and the carbonyl group (C=O) are of particular interest. researchgate.net Conjugation and ICT typically lead to a lowering of the vibrational frequencies of these groups. For instance, the C=C stretching vibration, usually found around 1640 cm⁻¹ for similar cinnamic acid derivatives, and the C=O stretching mode would be expected to show shifts indicative of the extent of electron delocalization. researchgate.net The simultaneous activation of certain ring and stretching modes in both IR and Raman spectra can serve as a confirmation of the charge-transfer interaction occurring between the phenyl ring and the enoate system via the ethylenic bridge. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z Value |

| Molecular Ion [M]⁺ | 234.29 |

| Loss of ethoxy group (-OC₂H₅) | 189.24 |

| Loss of ethyl group (-C₂H₅) | 205.26 |

| p-methoxybenzyl cation | 121.16 |

Note: The m/z values are predicted based on the molecular structure and common fragmentation pathways.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers and the determination of the purity of this compound.

The double bond in the pent-3-enoate chain of this compound can exist as either the E (trans) or Z (cis) stereoisomer. Additionally, if there are chiral centers, enantiomers may be present. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is the primary technique for resolving these stereoisomers.

The separation is typically achieved using a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition (e.g., a mixture of n-hexane and isopropanol) are critical for achieving baseline separation of the isomers. researchgate.net The retention time of each isomer will differ due to the differential interactions with the chiral stationary phase. UV detection is commonly employed to monitor the elution of the separated isomers. researchgate.net

Table 2: Illustrative HPLC Method Parameters for Stereoisomer Resolution

| Parameter | Condition |

| Column | Chiralpak OD-H (or similar) researchgate.net |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at a specific wavelength (e.g., 210 nm) researchgate.net |

| Temperature | 25 °C researchgate.net |

Note: These parameters are illustrative and would require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In a GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

This method can effectively detect and quantify residual starting materials, solvents, or by-products from the synthesis of the target compound. The retention time in the gas chromatogram provides information on the identity of a compound, while the mass spectrum confirms its structure. For instance, the GC-MS analysis of products from reactions involving similar compounds has been used to identify the main product and any related substances. ugm.ac.id

Computational Chemistry and Theoretical Investigations of Ethyl 4 4 Methoxyphenyl Pent 3 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For Ethyl 4-(4-methoxyphenyl)pent-3-enoate, these studies would provide deep insights into its electronic structure and predict its chemical behavior.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy state on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, a conformational analysis would be crucial. This involves systematically exploring different spatial arrangements (conformers) to identify the most energetically favorable ones. The results of such a study would be presented in a table listing the relative energies of different conformers.

Hypothetical Data Table: Conformational Analysis of this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | B3LYP/6-31G(d) | 0.00 |

| 2 | B3LYP/6-31G(d) | 1.25 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. An analysis of the electron density distribution would reveal the electron-rich and electron-poor regions of this compound, highlighting potential sites for electrophilic and nucleophilic attack.

Hypothetical Data Table: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | B3LYP/6-31G(d) | -6.54 |

| LUMO | B3LYP/6-31G(d) | -1.23 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.31 |

Prediction of Reaction Transition States and Activation Barriers

Computational chemistry can be used to model chemical reactions involving this compound. By locating the transition state structure—the highest energy point along the reaction coordinate—it is possible to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This is invaluable for understanding reaction kinetics and mechanisms.

Regioselectivity and Stereoselectivity Prediction in Chemical Transformations

In reactions where multiple products can be formed, computational methods can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies for the different possible reaction pathways, the most likely product can be identified. For a molecule like this compound, this could be applied to reactions such as addition to the double bond.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in a specific solvent. MD simulations track the movements of atoms over time, offering insights into the conformational flexibility of this compound and how solvent molecules interact with it. This is crucial for understanding its behavior in a realistic chemical environment.

Theoretical Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties. For this compound, this would include:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the structure of the molecule.

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can help in identifying the characteristic vibrational modes of the molecule.

Hypothetical Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 171.5 | 170.8 |

| C4 | 145.2 | 144.9 |

| C3 | 120.8 | 121.1 |

| O-CH2 | 60.7 | 60.5 |

No Data Available for Computational Chemistry Studies of this compound

Specifically, there is no available information concerning "Structure-Reactivity Relationship Studies via Computational Descriptors" for this molecule. This includes a lack of data on quantum chemical calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, Mulliken charges, or other computational descriptors that are essential for such an analysis.

As a result, it is not possible to generate the requested article with the specified content and data tables. The scientific community has not, to date, published any studies that would provide the necessary findings to fulfill the request for an in-depth article on this specific topic for this particular compound.

Synthetic Utility and Applications of Ethyl 4 4 Methoxyphenyl Pent 3 Enoate As a Versatile Chemical Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The specific arrangement of functional groups within Ethyl 4-(4-methoxyphenyl)pent-3-enoate allows it to participate in a variety of powerful carbon-carbon bond-forming reactions, leading to the efficient assembly of complex molecular skeletons.

Construction of Substituted Cyclopentenones

The five-membered carbocyclic ring of cyclopentenone is a common motif in many natural products and biologically active compounds. This compound can serve as a key starting material for the synthesis of substituted cyclopentenones through well-established cyclization strategies.

Two prominent methods for this transformation are the Nazarov cyclization and the Pauson-Khand reaction.

Nazarov Cyclization : This reaction involves the 4π-electrocyclization of a divinyl ketone, which can be prepared from this compound. The reaction is typically promoted by a Lewis acid or Brønsted acid. mdpi.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity and regioselectivity of the cyclization. nih.gov This method is a powerful tool for creating cyclopentenone cores, which are key intermediates in the synthesis of molecules like prostaglandins (B1171923) and various alkaloids. mdpi.com

Pauson-Khand Reaction : This is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. wikipedia.org The alkene component within the structure of this compound can participate in this reaction, allowing for the direct construction of a cyclopentenone ring onto the existing molecular framework. While the initial versions of this reaction required stoichiometric amounts of metal complexes and harsh conditions, modern variations have been developed that use catalytic quantities of various transition metals. wikipedia.org

Table 1: Key Cyclization Reactions for Cyclopentenone Synthesis

| Reaction Name | Description | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Nazarov Cyclization | A 4π conrotatory electrocyclization of a divinyl ketone derivative under acidic conditions. mdpi.com | Lewis acids (e.g., FeCl₃, BF₃·OEt₂), Brønsted acids (e.g., H₂SO₄) | Substituted Cyclopentenone |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. wikipedia.org | Dicobalt octacarbonyl (Co₂(CO)₈), other transition metals (Rh, Ir, Ti) | Substituted Cyclopentenone |

Formation of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The conjugated system within this compound makes it an excellent substrate for cycloaddition and condensation reactions to form a variety of heterocyclic rings.

Synthesis of Pyrazoles and Triazoles : The β-keto ester functionality, which can be derived from the title compound, is a classic precursor for forming five-membered heterocycles. For instance, condensation with hydrazine (B178648) hydrate (B1144303) can yield ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate. zsmu.edu.ua This pyrazole (B372694) derivative can then be further modified to create more complex, fused heterocyclic systems, such as nih.govwikipedia.orgzsmu.edu.uatriazolo[3,4-b] nih.govzsmu.edu.uaacs.orgthiadiazoles, demonstrating a pathway from a simple acyclic precursor to intricate polycyclic structures. zsmu.edu.ua

[4+2] and [3+2] Cycloaddition Reactions : The electron-deficient alkene, activated by the ester group, can react with various dienes and 1,3-dipoles. It can act as a dienophile in Diels-Alder type reactions or react with nucleophilic olefins. For example, related azo-olefins have been shown to undergo competing [4+2] and [3+2] cycloadditions with enol ethers and enamines to produce tetrahydropyridazines and pyrrole (B145914) derivatives, respectively. rsc.org This reactivity highlights the potential of this compound to serve as a building block for various five- and six-membered nitrogen-containing heterocycles.

Building Block for Fused Heterocycles : The molecule can also be incorporated as a fragment in the multi-step synthesis of larger, fused heterocyclic scaffolds. For example, derivatives of this structure can be used in the synthesis of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine scaffolds, which have been investigated for their biological activities. nih.gov

Generation of Chiral Intermediates for Asymmetric Synthesis

The creation of molecules with specific three-dimensional arrangements (stereoisomers) is a central goal of modern organic synthesis, particularly for pharmaceutical applications. This compound can be used to generate chiral intermediates through several asymmetric strategies.

Catalytic Asymmetric Cyclizations : The Nazarov cyclization, mentioned earlier, can be rendered enantioselective by using chiral catalysts. The development of organocatalytic asymmetric Nazarov cyclizations allows for the formation of chiral cyclopentenones, potentially bearing vicinal all-carbon quaternary stereocenters, from dienone precursors derived from the title compound. hawaii.edu

Use of Chiral Auxiliaries : An alternative strategy involves covalently attaching a chiral auxiliary to the molecule. This chiral group directs the stereochemical outcome of a subsequent reaction, such as a conjugate addition or cyclization. After the desired stereocenter has been set, the auxiliary can be cleaved to yield the enantiomerically enriched product. This approach has been successfully applied in the synthesis of chiral cyclopentenones where a chiral sulfoximine (B86345) or 10-mercaptoisoborneol was used to resolve a racemic mixture or direct a diastereoselective reaction. acs.org

Scaffold for Medicinal Chemistry Research (excluding specific drug efficacy or clinical data)

In medicinal chemistry, a molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of compounds for biological screening. The structure of this compound is well-suited for this purpose.

Design and Synthesis of Novel Molecular Scaffolds

The inherent structure of this compound serves as a versatile starting point for the design of novel molecular frameworks. Its utility is particularly evident in the strategy of molecular hybridization, where distinct pharmacophores are combined into a single molecule. mdpi.com

This approach aims to develop new compounds by integrating the structural features of different known active molecules. For instance, the core of this compound can be linked to other pharmacophoric groups, such as salicylate (B1505791) or thienopyrimidine moieties, to generate entirely new classes of hybrid molecules. nih.govmdpi.com Furthermore, the fundamental backbone can be elaborated through multi-step sequences to build complex, fused heterocyclic systems, such as tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f] zsmu.edu.uaacs.orgdiazepines, which have been investigated as novel molecular scaffolds. nih.gov The methoxybenzyl group, present in the title compound, has been identified in some contexts as a feature that can promote interaction with biological targets. nih.gov

Functionalization Strategies for Structural Diversification

Structural diversification is achieved by chemically modifying the different reactive sites within the molecule. This compound offers several handles for such modifications, allowing for the systematic variation of its structure.

Ester Group Modification : The ethyl ester is a versatile functional group that can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a wide array of amides, esters, or other acid derivatives through standard coupling reactions.

Alkene Bond Reactions : The carbon-carbon double bond can be selectively reduced to produce the corresponding saturated alkane. Alternatively, it can undergo various addition reactions, such as halogenation, epoxidation, or dihydroxylation, to introduce new functional groups and stereocenters.

Aromatic Ring Substitution : The electron-rich 4-methoxyphenyl (B3050149) ring is susceptible to electrophilic aromatic substitution reactions. This allows for the introduction of various substituents, such as nitro, halogen, or acyl groups, onto the aromatic core, further diversifying the molecular structure.

Reactions at the Allylic Position : The methylene (B1212753) group adjacent to the ester (the α-position) can be deprotonated to form an enolate, which can then be reacted with various electrophiles, enabling alkylation or acylation at this position.

Table 2: Potential Functionalization Reactions for Structural Diversification

| Molecular Region | Reaction Type | Example Reagents | Potential Product |

|---|---|---|---|

| Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Ester | Amidation (post-hydrolysis) | Amine, Coupling Agent (e.g., DCC) | Amide |

| Alkene | Reduction | H₂, Pd/C | Saturated Ester |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring |

| α-Carbon | Alkylation (via enolate) | LDA, Alkyl Halide | α-alkylated ester |

Development of Target-Oriented Synthetic Routes Utilizing the Pent-3-enoate Core

The structural features of This compound —an α,β-unsaturated ester with an electron-rich aromatic ring—suggest its potential as a versatile precursor in the synthesis of more complex molecular architectures. The pent-3-enoate core, in theory, allows for a variety of chemical transformations, making it an attractive, albeit underutilized, building block for target-oriented synthesis.

The strategic placement of the double bond and the ester functionality allows for several potential reaction pathways. For instance, the double bond can undergo hydrogenation to yield the saturated ester, or it can be subjected to various addition reactions. The ester group, in turn, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce further complexity.

Although specific, multi-step total syntheses starting from This compound are not extensively documented, its constituent parts are found in various bioactive molecules. The 4-methoxyphenyl moiety is a common feature in a range of pharmaceuticals and natural products. Similarly, the pentenoate framework serves as a key structural element in numerous organic compounds.

Derivatives and Structural Analogues of Ethyl 4 4 Methoxyphenyl Pent 3 Enoate: Comparative Academic Research

Influence of Aromatic Ring Substituents on Reactivity and Electronic Properties

The nature and position of substituents on the phenyl ring of Ethyl 4-(4-methoxyphenyl)pent-3-enoate analogues can significantly alter the electron density distribution across the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

The methoxy (B1213986) group (-OCH3) at the para-position of this compound is an electron-donating group (EDG). EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the presence of an electron-withdrawing group (EWG) would decrease the ring's electron density, deactivating it towards electrophilic substitution but potentially activating other parts of the molecule for different reactions.

Research on structurally related ethyl cinnamates (ethyl 3-phenylpropenoates) demonstrates these principles. In the alkaline hydrolysis of substituted ethyl cinnamates, the reaction rate is influenced by the electronic nature of the substituent on the phenyl ring. While specific studies on this compound are limited, the data from ethyl cinnamate (B1238496) analogues provide a strong basis for comparison. For instance, the hydrolysis of ethyl cinnamates is accelerated by electron-withdrawing groups at the para-position. cdnsciencepub.com This is because these groups stabilize the developing negative charge on the carboxylate intermediate formed during hydrolysis.

| Substituent at para-position | Electronic Effect | Expected Impact on Reactivity (e.g., Hydrolysis Rate) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slightly Increased |

| -H (Hydrogen) | Neutral | Baseline |

| -CH₃ (Methyl) | Weak Electron-Donating | Decreased |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Decreased |

This table illustrates the expected trends based on general principles of electronic effects on reaction rates, as supported by studies on analogous compounds like ethyl cinnamates.

The position of a substituent on the aromatic ring can have a profound effect on reaction outcomes, largely due to a combination of electronic and steric factors. For a methoxy-substituted analogue of this compound, moving the -OCH3 group from the para to the ortho or meta position would alter the electronic and steric environment around the reaction centers.

In the case of benzoic acid derivatives, an ortho-substituent, regardless of its electronic nature (donating or withdrawing), generally increases the acidity of the benzoic acid compared to its meta and para isomers. quora.com This "ortho effect" is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, which can affect stabilization of the conjugate base. quora.com While not directly studying the target molecule, this principle suggests that an ortho-methoxy analogue of this compound would exhibit different reactivity compared to the para isomer due to steric interactions. For example, in reactions involving the aromatic ring, the steric bulk of the ortho-methoxy group could hinder the approach of reagents. numberanalytics.com Research on ortho-methoxy-substituted catechols has also shown that the position of the methoxy group influences the reactivity of radicals formed from these compounds. nih.gov

Modifications at the Ester Moiety and Their Consequences on Reactivity

The ethyl ester group in this compound can be modified to other alkyl esters, such as methyl, tert-butyl, or benzyl (B1604629) esters. Such modifications primarily influence the steric hindrance around the carbonyl group and can affect the rate of reactions such as hydrolysis or transesterification.

Studies on the hydrolysis of various esters, including ethyl cinnamate, show that the size of the alkyl group in the ester moiety can influence the reaction rate. researchgate.netlongdom.orglongdom.orgresearchgate.net Generally, increasing the steric bulk of the alkyl group (e.g., from methyl to ethyl to tert-butyl) will decrease the rate of nucleophilic attack at the carbonyl carbon due to increased steric hindrance.

| Ester Group | Steric Bulk | Expected Relative Rate of Hydrolysis |

| Methyl (-COOCH₃) | Low | Fastest |

| Ethyl (-COOCH₂CH₃) | Moderate | Intermediate |

| Isopropyl (-COOCH(CH₃)₂) | High | Slow |

| tert-Butyl (-COOC(CH₃)₃) | Very High | Slowest |

This table shows the general trend of how steric bulk at the ester position affects the rate of hydrolysis, a common reaction for esters.

Aliphatic Chain Modifications and their Steric/Electronic Effects

Modifications to the pentenoate chain of this compound can introduce significant steric and electronic changes. For instance, adding alkyl substituents to the chain can create steric hindrance that influences the stereochemical outcome of reactions at the double bond or adjacent positions.

Stereoisomeric Analogues and their Distinct Chemical Behavior

The double bond in this compound can exist as either the E or Z stereoisomer. Furthermore, if a chiral center is introduced into the molecule, for example by substitution on the aliphatic chain, diastereomers become possible. These stereoisomers can exhibit distinct chemical behavior due to their different three-dimensional arrangements.

The synthesis of specific stereoisomers of α,β-unsaturated esters is a well-developed field, with numerous methods available to control the geometry of the double bond. organic-chemistry.orgyoutube.com For β,γ-unsaturated esters like the target compound, controlling the stereochemistry can be more challenging. Research into the synthesis of chiral allylic esters has shown that the choice of catalyst and reaction conditions can lead to high enantiomeric and diastereomeric purity. organic-chemistry.orgmdpi.com For instance, the diastereoselectivity of reactions involving chiral allylic alcohols can be controlled through factors like allylic strain and hydrogen bonding. acs.org In asymmetric allylation reactions, the chirality of the allyl nucleophile plays a crucial role in determining the stereochemical outcome. cdnsciencepub.com These principles would apply to stereoisomeric analogues of this compound, where the pre-existing stereochemistry would influence the transition state energies of subsequent reactions, leading to different product ratios.

Comparative Mechanistic Studies Across Analogues

Mechanistic studies on the reactions of β,γ-unsaturated esters and their analogues are crucial for understanding and predicting their chemical behavior. The presence of the double bond in conjugation with the ester group (in the case of α,β-unsaturated analogues) or in a vinylogous position (for β,γ-unsaturated esters) leads to multiple potential reaction pathways.

For α,β-unsaturated carbonyl compounds, a common reaction is the Michael addition, where a nucleophile attacks the β-carbon. wikipedia.orgnih.gov For β,γ-unsaturated esters, reactions can occur at several sites, including the carbonyl carbon, the α-carbon (via an enolate), and the double bond. Mechanistic studies on the reactions of allylic systems, which are structurally related, often involve transition metal catalysis and can proceed through various intermediates, such as π-allyl complexes. researchgate.net The specific reaction pathway can be influenced by the nature of the substrate, reagents, and catalyst. For example, a recent study on the photoinduced 1,2-carbonyl migration of β,γ-unsaturated ketones highlights a novel mechanistic pathway available to such systems. acs.org Comparative studies across different analogues, such as those with varying electronic substituents on the aromatic ring or different steric bulk in the ester group, would be necessary to fully elucidate the subtle mechanistic differences that govern their reactivity.

Future Research Directions and Emerging Opportunities for Ethyl 4 4 Methoxyphenyl Pent 3 Enoate

Development of Greener Synthetic Methodologies

The chemical industry's shift towards sustainability is driving research into environmentally benign methods for synthesizing compounds like Ethyl 4-(4-methoxyphenyl)pent-3-enoate. Future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: Research has demonstrated the viability of modified Steglich esterification using acetonitrile (B52724) instead of traditional chlorinated solvents, providing a greener route to cinnamate (B1238496) derivatives. nih.gov Further exploration could adapt this for the target compound. Another promising approach is the use of phase-transfer catalysts, such as Aliquat® 336, which can function as both a catalyst and an ionic liquid medium, often coupled with microwave irradiation to accelerate the reaction and improve yields. researchgate.net

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers high selectivity under mild conditions. The use of enzymes, such as immobilized lipases in enzymatic membrane reactors (EMR), allows for the continuous synthesis of cinnamate esters in solvent-free systems. ugal.roresearchgate.net A chemo-enzymatic strategy combines the power of enzymes with chemical reactions; for instance, a carboxylic acid reductase (CAR) can convert a carboxylic acid to the corresponding aldehyde, which then undergoes a Wittig reaction to form the α,β-unsaturated ester. beilstein-journals.orgnih.gov This approach avoids harsh reducing agents and could be adapted for the synthesis of this compound.

One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" process, significantly improves efficiency and reduces waste. A one-pot method for creating α,β-unsaturated esters from alcohols has been developed using a copper-catalyzed oxidation followed by a Wittig reaction, utilizing air as the green oxidant. organic-chemistry.org This strategy circumvents the need to isolate the intermediate aldehyde, streamlining the synthesis. organic-chemistry.org

Table 1: Comparison of Greener Synthetic Strategies for α,β-Unsaturated Esters

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Modified Steglich Esterification | Use of acetonitrile as a solvent, EDC as a coupling agent. | Avoids chlorinated solvents, mild conditions, rapid conversion. | nih.gov |

| Microwave-Assisted PTC | Phase-transfer catalyst (e.g., Aliquat® 336) under microwave irradiation. | High yields, short reaction times, use of less toxic reagents. | researchgate.net |

| Enzymatic Membrane Reactor (EMR) | Immobilized lipase (B570770) as a biocatalyst in a continuous, solvent-free system. | High selectivity, mild conditions, potential for continuous production. | ugal.roresearchgate.net |

| One-Pot Copper-Catalyzed Synthesis | Integrates alcohol oxidation, deprotonation, and Wittig olefination. | High atom economy, uses air as an oxidant, avoids isolation of intermediates. | organic-chemistry.org |

| Chemo-enzymatic Synthesis | Carboxylic acid reductase (CAR) for aldehyde formation, followed by a Wittig reaction. | High selectivity, avoids harsh chemical reducing agents. | beilstein-journals.orgnih.gov |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent cutting-edge fields in organic synthesis that use light or electricity, respectively, to drive chemical reactions. These methods offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

Future research opportunities include:

Photocatalyzed Isomerization and Rearrangement: Light can be used to induce specific transformations within the molecule. For example, the photoenolization of α,β-unsaturated esters can lead to a contra-thermodynamic isomerization, forming α-tertiary β,γ-alkenyl esters through an enantioselective protonation. acs.org Applying such a strategy to this compound could generate novel, chiral building blocks.

Electrochemical Synthesis: Electrochemical methods can provide a green and efficient route for producing esters. One approach involves an electrochemical dechlorination-oxygen insertion cascade followed by a chemical nucleophilic reaction to generate the ester. researchgate.net This technology could be investigated for the synthesis of the target compound's precursors.

Photoinduced Nickel-Catalyzed Reactions: Combining photoredox catalysis with transition metal catalysis opens up new reaction possibilities. A photoinduced nickel-catalyzed C-H arylation or alkylation of an aldehyde, followed by a Wittig reaction, has been shown to be an effective method for producing α,β-unsaturated ketones. acs.org A similar pathway could be envisioned for the modular synthesis of this compound and its analogues.

Advancements in High-Throughput Experimentation for Reaction Optimization

To accelerate the discovery and optimization of synthetic routes, high-throughput experimentation (HTE) is becoming indispensable. This approach involves running many reactions in parallel under varied conditions to quickly identify the optimal parameters.

Emerging opportunities in this area include:

Automated Flow Synthesis: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction conditions. whiterose.ac.uk When coupled with automated control systems and online analysis (e.g., HPLC), a Bayesian optimization algorithm can be used to rapidly explore the reaction space and identify optimal conditions for yield and purity with minimal human intervention and material waste. whiterose.ac.uk This is particularly relevant for multistep syntheses.

Design of Experiments (DoE) for Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for synthesizing α,β-unsaturated esters with high E-selectivity. wikipedia.orgorganic-chemistry.org However, its outcome is sensitive to multiple factors including the base, solvent, and temperature. researchgate.net Statistical methods like Design of Experiments (DoE) can be employed to systematically screen these parameters and their interactions, efficiently optimizing the synthesis of this compound. researchgate.net The development of modified phosphonate (B1237965) reagents, such as those used in the Still-Gennari modification for Z-selectivity, further expands the parameter space that can be explored with HTE. mdpi.com

Table 2: Key Parameters for High-Throughput Optimization of the Horner-Wadsworth-Emmons (HWE) Reaction

| Parameter | Variables to Screen | Rationale | Reference |

|---|---|---|---|

| Base | NaH, LiHMDS, KHMDS, DBU, NaOMe | The strength and nature of the base affect the deprotonation of the phosphonate and can influence stereoselectivity. | wikipedia.orgorganic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile, Toluene | Solvent polarity can influence the solubility of reagents and the stability of intermediates, impacting reaction rate and selectivity. | researchgate.net |

| Temperature | -78°C to Room Temperature to Reflux | Temperature affects reaction kinetics and the equilibrium between intermediates, which is crucial for stereochemical control. | researchgate.net |

| Phosphonate Reagent | Standard vs. Fluorinated (Still-Gennari) | The structure of the phosphonate ester is the primary determinant of E/Z selectivity. | mdpi.com |

Deeper Integration of Machine Learning and AI in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by transforming how chemists design reaction pathways and predict their outcomes.

Future directions for research include:

Predictive Reaction Modeling: Machine learning models, particularly neural networks, can be trained on vast databases of published chemical reactions. nih.govmit.edu These models can learn the complex patterns that govern chemical reactivity to predict the major product of a given set of reactants and reagents. nih.govmit.edu By representing reactions as unique data structures, these tools can rank a list of potential outcomes, offering a powerful way to vet proposed synthetic steps for the production of this compound. arxiv.org

AI-Driven Retrosynthesis and Process Automation: Large language models (LLMs) are being adapted to "speak" the language of chemistry. youtube.comyoutube.com These AI systems can assist in computer-aided retrosynthesis, proposing viable multi-step pathways from a target molecule back to commercially available starting materials. youtube.com This approach can be made more powerful by integrating synthesizability scores and building block availability directly into the design process. youtube.com In the future, such AI systems may not only design the synthesis but also translate the protocol into executable code for automated robotic platforms.

Design of Next-Generation Functional Materials Utilizing the Compound's Core Structure

The structural features of this compound, namely the aromatic ring and the reactive α,β-unsaturated ester moiety, make it an attractive building block for advanced functional materials.

Emerging opportunities in materials science include:

Advanced Polymer Synthesis: Cinnamic acid and its derivatives are recognized as promising monomers for creating a variety of polymers, including polyesters, polyamides, and poly(anhydride esters). rsc.orgresearchgate.net These materials have a wide spectrum of potential applications, from industrial plastics to sophisticated biomedical systems like drug delivery vehicles. rsc.org The ester group and the phenyl ring in the target compound provide handles for polycondensation reactions.

Photo-Responsive and Smart Materials: The carbon-carbon double bond in the cinnamate core is capable of undergoing [2+2] photocycloaddition when exposed to UV light. researchgate.net This photoreaction can be used to create cross-linked polymer networks. This property is fundamental to developing light-responsive materials, such as shape-memory polymers or materials for photolithography. researchgate.net

Biomedical Polymers: By incorporating the core structure into polymer chains, it is possible to design materials with specific functionalities. For example, polymers containing cinnamaldehyde, a related structure, have been explored for biomedical applications due to their antimicrobial properties and their potential for creating stimuli-responsive systems for the controlled release of therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of Ethyl 4-(4-methoxyphenyl)pent-3-enoate?

- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, in analogous pyrimidine derivatives, substituting benzaldehyde with 4-methoxybenzaldehyde increased yields (e.g., 75% yield for compound 3 in Table 2 of ). Key factors include:

- Catalyst : Use of acid/base catalysts (e.g., p-toluenesulfonic acid) to enhance condensation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from byproducts .

- Reaction Monitoring : TLC or HPLC to track reaction progress and minimize side reactions.

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereochemistry and confirm the α,β-unsaturated ester geometry. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.

- Data Collection : High-resolution synchrotron radiation improves accuracy for unsaturated bonds.

- Refinement : Use of SHELXL to model thermal displacement parameters and hydrogen bonding networks .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Fractional distillation (for liquid intermediates) followed by recrystallization or chromatography. For solid analogs like ethyl p-methoxycinnamate, recrystallization in ethanol/water (7:3 v/v) achieves >95% purity. For viscous oils, silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1) removes polar impurities .

Advanced Research Questions

Q. How can visible-light photocatalytic decarboxylation be employed in stereoselective synthesis of this compound derivatives?

- Methodological Answer : Photocatalysts like Ru(bpy)₃Cl₂ enable decarboxylative coupling of α,β-unsaturated carboxylic acids. For example, demonstrates stereoselective synthesis of difluoromethylated styrenes via:

- Substrate Design : Use of ethyl 2,2-difluoroacrylate derivatives to stabilize radical intermediates.

- Reactor Setup : Flow chemistry systems enhance light penetration and reduce side reactions.

- Stereocontrol : Chiral ligands (e.g., BINAP) or polar solvents (acetonitrile) improve enantiomeric excess (ee) .

Q. What mechanistic insights explain the stability of the α,β-unsaturated ester moiety in this compound under acidic conditions?

- Methodological Answer : The electron-donating 4-methoxyphenyl group stabilizes the conjugated system via resonance, reducing susceptibility to hydrolysis. Kinetic studies (e.g., NMR monitoring in D₂O/HCl) reveal:

- Degradation Pathways : Protonation at the β-carbon leads to ester cleavage; activation energy (Eₐ) is ~45 kJ/mol.

- Stabilization : Substituents like methoxy groups increase half-life by 3-fold compared to unsubstituted analogs .

Q. How can this compound be functionalized for biological activity studies?

- Methodological Answer : Introduce bioisosteric groups (e.g., triazoles, isoxazoles) via Huisgen cycloaddition or nucleophilic substitution. describes piperazinyl-functionalized intermediates for anticoagulant applications:

- Step 1 : React the ester with 5-halovaleryl chloride to introduce a halogenated side chain.

- Step 2 : Cyclize using DBU/THF to form tetrahydro-pyrazolo[3,4-c]pyridine cores.

- Biological Assays : Test in vitro kinase inhibition (e.g., Factor Xa) using fluorescence polarization assays .

Q. What analytical methods resolve contradictions in reported spectral data for this compound analogs?

- Methodological Answer : Discrepancies in NMR (e.g., coupling constants for E/Z isomers) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.